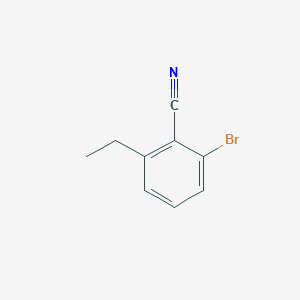
2-Bromo-6-ethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-ethylbenzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, featuring a bromine atom and an ethyl group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by the halogenation of 6-ethylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Another method involves the nucleophilic substitution of 2-bromoethane with a cyanide ion to form the nitrile group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups, to form phenols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: 2-Bromo-6-ethylbenzoic acid.
Reduction: 2-Bromo-6-ethylbenzylamine.
Substitution: 2-Hydroxy-6-ethylbenzonitrile.
Scientific Research Applications
2-Bromo-6-ethylbenzonitrile is used in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-6-ethylbenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Bromobenzonitrile
2-Chlorobenzonitrile
2-Fluorobenzonitrile
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
2-bromo-6-ethylbenzonitrile |
InChI |
InChI=1S/C9H8BrN/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5H,2H2,1H3 |
InChI Key |
JRAQYRGINSSFRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















